Arg-Gly-Asp-Ser TFA

Integrin αvβ3 binding Competitive inhibition Solid-phase binding assay

For researchers requiring a validated, consistent baseline for integrin binding studies, Arg-Gly-Asp-Ser (RGDS) TFA is the established minimal recognition motif from fibronectin. This linear tetrapeptide addresses the need for reproducible controls in selectivity profiling. - Serves as the historical reference standard for αvβ3, α5β1, and αIIbβ3 solid-phase binding assays, enabling cross-study comparability. - Exhibits broad integrin activity on αvβ3, αvβ5, and α5β1 while showing selectivity against αvβ6, αvβ8, and αIIbβ3, suitable for profiling panels. - Used as a soluble competitive antagonist for pharmacological dissection of integrin-dependent signaling pathways.

Molecular Formula C17H28F3N7O10
Molecular Weight 547.4 g/mol
Cat. No. B12426036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Gly-Asp-Ser TFA
Molecular FormulaC17H28F3N7O10
Molecular Weight547.4 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C15H27N7O8.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30;3-2(4,5)1(6)7/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19);(H,6,7)/t7-,8-,9-;/m0./s1
InChIKeyUMHUNRXMVGQLTE-YWUTZLAHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RGDS TFA Procurement Guide


Arg-Gly-Asp-Ser (RGDS) is the minimal tetrapeptide sequence originally identified in fibronectin as the core Arg-Gly-Asp (RGD) integrin-recognition motif [1]. The TFA salt form (Arg-Gly-Asp-Ser trifluoroacetate) is the standard research-grade formulation resulting from solid-phase peptide synthesis (SPPS) using Fmoc chemistry, where TFA serves as both cleavage agent and counterion [2]. As a linear RGD-containing peptide, RGDS binds to multiple integrin heterodimers including αvβ3, αvβ5, α5β1, and αIIbβ3, functioning as a competitive inhibitor of native ligand binding and as a cell-adhesive motif when surface-immobilized [3].

Reference Standard
Linear RGD tetrapeptide as broad-spectrum integrin binding benchmark
Standard in comparative selectivity profiling
TFA Salt Form
Standard research-grade formulation from Fmoc SPPS
Counterion may influence cell-based assay readouts
Sequence Motif
Core RGD recognition sequence for αvβ3, αvβ5, α5β1, αIIbβ3
Moderate-affinity tool; not a high-potency αvβ3-selective ligand

Why RGDS TFA Substitution Fails


Linear RGD peptides such as RGDS exhibit fundamentally different binding kinetics, integrin selectivity profiles, and conformational flexibility compared to cyclic RGD analogs (e.g., cRGDfK, cyclo-RGDFV), with cyclic variants demonstrating up to 10-fold higher potency for αvβ3 and 2-4-fold higher activity for αIIbβ3 in head-to-head solid-phase binding assays [1]. Molecular dynamics simulations confirm that linear RGD peptides display accelerated dissociation kinetics and greater configurational instability within the integrin binding pocket relative to their cyclic counterparts [2]. Furthermore, the TFA counterion is not biologically inert: TFA residues in peptide preparations can alter cell proliferation at concentrations as low as 10 nM, introduce experimental variability in cell-based assays, and affect in vivo disease onset kinetics in animal models compared to acetate or hydrochloride salt forms [3]. Substitution with RAD-containing control peptides is also not equivalent, as RAD motifs exhibit only low-affinity non-specific integrin binding that triggers distinct cellular signaling outcomes [4].

CYCLIC Cyclic RGD analogs may exhibit up to 10-fold higher potency and different integrin selectivity; binding kinetics and conformational stability may not transfer.
RAD RAD control peptide does not replicate RGD-specific integrin engagement; low-affinity interactions trigger distinct cellular signaling outcomes.
COUNTERION Acetate or HCl salts may shift cell proliferation readouts and in vivo disease-onset kinetics; TFA at nM levels can introduce assay variability.

RGDS TFA Comparative Evidence


Linear vs. Cyclic RGD Integrin Binding

In a systematic comparison of linear and cyclic RGD peptides using purified integrin solid-phase binding assays, the linear GRGDS peptide (containing the RGDS core) served as the reference standard. For αvβ3 integrin, the cyclic pentapeptide RGDFV exhibited 10-fold higher inhibitory activity compared to linear GRGDS [1]. For αIIbβ3, three cyclic hexapeptides (GRGDFL, ARGDFV, GRGDFV) were 2-4-fold more inhibitory than linear GRGDS [1]. However, for α5β1 integrin, cyclic RGDFV and linear GRGDS demonstrated equal inhibitory activity [1]. Molecular dynamics simulations corroborate these findings, showing that linear RGD peptides exhibit faster dissociation from the integrin active site and lower interaction energy with the MIDAS Mg²⁺ ion compared to cyclic RGD [2].

Linear vs. Cyclic RGD Binding
Head-to-head
Cyclic RGDFV ≈10× more active than linear GRGDS for αvβ3; 2–4× for αIIbβ3. Equal activity for α5β1.
Linear RGDS supports broad-spectrum reference standardization; cyclic analogs are preferred for high-potency αvβ3 targeting.
Purified integrin solid-phase assay; MD simulations confirm faster linear dissociation.
Integrin αvβ3 binding Competitive inhibition Solid-phase binding assay

RGDS vs. Echistatin in Bone Resorption

In a functional bone resorption assay using isolated rat and chicken osteoclasts, the inhibitory activity of the tetrapeptide Arg-Gly-Asp-Ser (RGDS) was directly compared to the RGD-containing venom protein echistatin. RGDS inhibited bone resorption with an IC50 of 0.1 mM (100 μM) in both rat and chicken osteoclast cultures [1]. By comparison, s-echistatin inhibited rat osteoclast bone slice excavation with an IC50 of 0.1 nM and chicken osteoclast [³H]proline release with an IC50 of 100 nM [1]. The ala24-echistatin control variant (RGD sequence mutated) was completely inactive [1].

RGDS vs. Echistatin (bone resorption)
Head-to-head
RGDS IC50 = 100 μM (rat/chicken osteoclasts); echistatin IC50 = 0.1–100 nM. ~1,000,000-fold potency difference.
RGDS serves as minimal functional benchmark; echistatin provides high-potency comparator context.
Bone slice excavation and [³H]proline release assays.
Bone resorption Osteoclast inhibition Functional assay

RGDS vs. RAD: Integrin Specificity

The RAD motif represents the canonical negative control for RGD-based integrin binding studies, with a single Asp→Ala substitution that disrupts the critical metal ion coordination required for specific integrin engagement. In endothelial cell adhesion studies, RGDpep-protein conjugates demonstrated concentration-dependent inhibition of αvβ3-mediated adhesion, whereas RAD-peptide conjugates prepared under identical conditions showed no detectable inhibitory activity [1]. RAD16-II peptide nanofibers were found to stimulate angiogenesis through low-affinity, non-specific integrin-dependent interactions rather than the high-affinity specific binding characteristic of RGD motifs [2]. This functional divergence confirms that RGDS and RAD peptides are not interchangeable, even as controls.

RGDS vs. RAD Specificity
Head-to-head
RGD conjugates inhibited αvβ3 adhesion (IC50 0.6–23 nM); RAD conjugates showed no detectable activity.
RGDS demonstrates sequence-specific integrin engagement; RAD is an essential negative control, not a functional substitute.
Endothelial cell adhesion; RAD nanofibers trigger distinct angiogenic signaling.
Negative control peptide Integrin specificity Angiogenesis

TFA Salt vs. Alternative Counterions

The TFA counterion in Arg-Gly-Asp-Ser TFA directly influences both physicochemical handling properties and biological assay outcomes. TFA at concentrations as low as 10 nM inhibits osteoblast proliferation, with 100 nM TFA causing approximately 10% growth inhibition in fetal rat osteoblast cultures, whereas equivalent HCl treatment showed no adverse effects [1]. In a head-to-head comparison of amylin and calcitonin peptide salts, TFA salt formulations consistently produced lower cell proliferation readouts compared to hydrochloride salts, leading to potential false-negative or artifactually anti-proliferative interpretations [1]. In an in vivo EAE mouse model using MOG35-55 peptide, immunization with the TFA-containing formulation resulted in disease onset approximately 5 days earlier than the acetate-converted formulation with identical peptide content [1]. From a procurement and handling perspective, TFA salts typically produce lyophilized cakes described as "fluffy" compared to the more compact, easier-to-handle cakes obtained with acetate salts .

TFA Salt vs. Alternative Counterions
Reported
TFA inhibited osteoblast growth at ≥10 nM; HCl showed no effect. EAE onset accelerated ~5 days vs. acetate.
TFA counterion exhibits measurable biological effects; salt form selection may impact assay reproducibility and model kinetics.
Cross-study comparable; lyophilized cake morphology also differs.
Peptide formulation Counterion selection Assay reproducibility

RGDS TFA: Research Applications


Integrin Binding Assay Reference Standard

Linear GRGDS/RGDS peptides serve as the historical reference standard for integrin binding assays due to their consistent and well-characterized activity profile across multiple RGD-binding integrin subtypes [1]. In solid-phase binding assays with purified integrins αvβ3, α5β1, and αIIbβ3, GRGDS provides a reproducible baseline against which novel cyclic RGD analogs and peptidomimetics are quantitatively compared [1]. The 2017 systematic evaluation of RGD-binding integrin ligands confirmed that linear RGD peptides maintain activity on αvβ3, αvβ5, and α5β1 while exhibiting selectivity against αvβ6, αvβ8, and αIIbβ3, making them suitable reference compounds for integrin selectivity profiling panels . This established role as a calibration benchmark supports procurement of RGDS for assay development and validation purposes where cross-study comparability is required [1].

RAD Peptide Negative Control Validation

RGDS is procured alongside RAD control peptides to establish RGD-sequence specificity in integrin-dependent functional assays. Studies have demonstrated that RGDpep-protein conjugates inhibit αvβ3-mediated endothelial cell adhesion with IC50 values ranging from 0.6 to 23 nM, whereas RAD-peptide conjugates prepared under identical chemical conditions exhibit no detectable inhibitory activity [1]. Similarly, RAD16-II peptide nanofibers stimulate angiogenesis through low-affinity, non-specific integrin interactions that are mechanistically distinct from high-affinity RGD-mediated signaling . This functional divergence between RGD and RAD sequences necessitates procurement of both peptides for rigorous experimental controls in any study where integrin-specific effects must be distinguished from non-specific peptide-coating or matrix effects [1].

Surface-Immobilized Cell Adhesion Substrates

RGDS is widely employed as a surface-immobilized cell-adhesive ligand for biomaterials and tissue engineering applications. GRGDS-immobilized TiO₂ nanotubes significantly enhance osteoblast-like MG-63 cell adhesion, spreading, and proliferation compared to unmodified surfaces [1]. In endothelial cell studies, surfaces presenting mobile RGDS ligands (PRX-RGDS) produce quantitatively distinct cellular responses compared to immobile RGDS surfaces (Random-RGDS): only ~20% of adherent PC12 cells extended neurites on mobile RGDS surfaces versus >50% on immobile RGDS surfaces . Additionally, surface-immobilized RGDS upregulates αvβ3 integrin expression and activates FAK/Akt survival signaling, conferring resistance to staurosporine-induced and Ca²⁺·Pi-induced apoptosis in osteoblast-like MC3T3-E1 cells . These quantitative differences in cellular outcomes between surface presentation modalities support procurement of RGDS for biomaterials research requiring defined cell-adhesive functionalization .

Soluble Competitive Integrin Inhibitor

Soluble RGDS functions as a competitive antagonist of endogenous RGD-dependent integrin-ligand interactions, enabling pathway-specific mechanistic studies. In trigeminal ganglion neurons, application of soluble GRGDS peptides that bind specific RGD-recognizing integrins completely abolished DAMGO-induced opioid receptor signaling in bradykinin-primed neurons without altering bradykinin-mediated phosphatidylinositol hydrolysis [1]. In human mesangial cells, RGDS (500 μg/mL) stimulated TGF-β1 mRNA expression and protein secretion through integrin-dependent transcriptional activation . These applications demonstrate that soluble RGDS enables pharmacological dissection of integrin-dependent versus integrin-independent signaling branches within the same cellular context, supporting procurement for pathway analysis studies where specific integrin blockade is required without genetic manipulation [1].

Application
Selection Property
Validation Focus
Integrin Binding Assay Reference Standard
Broad-spectrum, moderate-affinity RGD profile across αvβ3, αvβ5, α5β1, αIIbβ3
Selectivity profiling panel and cross-study comparability
RAD Negative Control Validation
Sequence-specific integrin engagement (RGD vs. RAD discrimination)
Absence of inhibition by RAD conjugate; distinct angiogenic signaling outcomes
Surface-Immobilized Cell Adhesion Substrates
Cell-adhesive RGD ligand for biomaterial functionalization
Adhesion, spreading, and survival signaling (FAK/Akt) in osteoblast/endothelial models
Soluble Competitive Integrin Inhibitor
Competitive antagonist of endogenous ligand binding without genetic manipulation
Pathway-specific dissection (e.g., opioid receptor signaling, TGF-β1 induction)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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